molecular formula C15H24N4O4S B2945205 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1235282-49-1

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2945205
CAS No.: 1235282-49-1
M. Wt: 356.44
InChI Key: YIUDLIRTKJHCQO-UHFFFAOYSA-N
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Description

This compound features a pyrazole carboxamide core linked to a piperidine moiety substituted with a cyclopropylsulfonyl group. The pyrazole ring is further modified with a methoxy group at position 3 and a methyl group at position 1. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with cannabinoid receptor modulators and kinase inhibitors described in related studies .

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-18-10-13(15(17-18)23-2)14(20)16-9-11-5-7-19(8-6-11)24(21,22)12-3-4-12/h10-12H,3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUDLIRTKJHCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound with a complex molecular structure that suggests diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features:

  • Cyclopropylsulfonyl group : Enhances binding affinity and specificity.
  • Piperidine moiety : Interacts with various biological receptors and enzymes.
  • Pyrazole core : Known for anti-inflammatory and analgesic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of lysine-specific demethylases, which are involved in cancer and neurodegenerative disorders .
  • Receptor Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing psychoactive effects .

Biological Activity Profiles

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Anti-inflammatory Exhibits properties similar to known anti-inflammatory agents.
Analgesic Potential for pain relief based on structural similarities.
Neuroprotective Inhibits demethylases linked to neurodegenerative diseases.
Psychoactive Potential May exhibit effects similar to other psychoactive substances.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes implicated in various diseases, including cancer. This inhibition may lead to reduced tumor growth in vitro and in vivo models .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory effects in animal models, suggesting that this compound may also possess similar therapeutic potential .
  • Psychoactive Properties : Preliminary studies suggest that the compound could interact with cannabinoid receptors, indicating a potential for psychoactive effects or applications in treating mood disorders .

Case Studies

Several case studies have investigated the pharmacological effects of related compounds:

  • A study on cyclopropyl-containing pyrazoles indicated their effectiveness in reducing serum lipid parameters in metabolic syndrome models, showcasing their potential as therapeutic agents for metabolic disorders .
  • Another investigation focused on the interaction of pyrazole derivatives with cannabinoid receptors, revealing promising results for managing pain and inflammation .

Comparison with Similar Compounds

Structural and Pharmacological Features

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Known Activity Reference
Target Compound Pyrazole carboxamide - 3-Methoxy, 1-methyl pyrazole
- Piperidin-4-ylmethyl cyclopropylsulfonyl
Not provided Hypothesized cannabinoid receptor or kinase modulation -
SR-144528 (5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide) Pyrazole carboxamide - Bicyclic heptane substituent
- Chlorophenyl and methylphenyl groups
476.05 CB2 receptor antagonist
WIN 55212-2 (from ) Aminoalkylindole - Naphthoyl and morpholinoethyl groups ~400 (estimated) CB1/CB2 agonist (higher CB2 affinity)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyrazole amine - Cyclopropylamine
- Pyridin-3-yl
215 ([M+H]+) Synthetic intermediate; no reported receptor activity
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine - Ethyl, methyl pyrazole
- Phenyl group
374.4 No explicit activity reported; structural complexity suggests kinase inhibition potential

Key Observations

Receptor Selectivity: The target compound’s piperidine-cyclopropylsulfonyl group may influence receptor binding kinetics. For example, SR-144528’s bicyclic substituent confers CB2 antagonism , while WIN 55212-2’s naphthoyl group enhances CB2 affinity . Cyclopropylsulfonyl groups in the target compound could similarly modulate selectivity for cannabinoid or other G-protein-coupled receptors.

Functional Substituents :

  • The 3-methoxy group on the pyrazole ring may enhance solubility compared to SR-144528’s lipophilic chlorophenyl group. However, this substitution could reduce blood-brain barrier penetration relative to WIN 55212-2 .

Synthetic Accessibility :

  • The synthetic route for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () involves copper-catalyzed coupling, which may parallel methods for synthesizing the target compound. However, the carboxamide linkage in the target compound likely requires additional steps, such as amide bond formation .

Research Findings and Hypotheses

  • Cannabinoid Receptor Interactions: The target compound’s carboxamide and piperidine groups resemble SR-141716A (a CB1 antagonist) and SR-144528 (CB2 antagonist). Its lack of bulky aromatic substituents (e.g., naphthoyl in WIN 55212-2) may reduce CB1/CB2 affinity but improve selectivity for other targets .
  • Kinase Inhibition Potential: Pyrazole carboxamides are common in kinase inhibitors (e.g., c-Met or JAK inhibitors). The methoxy group could hydrogen-bond with kinase ATP pockets, similar to pyrazolo[3,4-b]pyridine derivatives in .

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